molecular formula C19H13Cl3N2O2S B2658378 6-[(4-chlorophenyl)sulfinyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 338967-00-3

6-[(4-chlorophenyl)sulfinyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime

Cat. No.: B2658378
CAS No.: 338967-00-3
M. Wt: 439.74
InChI Key: SDWYPPGZQZCWFS-BHGWPJFGSA-N
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Description

6-[(4-Chlorophenyl)sulfinyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime is a synthetic oxime derivative featuring a nicotinaldehyde core substituted with a sulfinyl (S=O) group at the 6-position and an O-(2,4-dichlorobenzyl)oxime moiety. Structural analogs, such as CITCO (6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime), are well-characterized and serve as critical reference points for comparison .

Properties

IUPAC Name

(E)-1-[6-(4-chlorophenyl)sulfinylpyridin-3-yl]-N-[(2,4-dichlorophenyl)methoxy]methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl3N2O2S/c20-15-4-6-17(7-5-15)27(25)19-8-1-13(10-23-19)11-24-26-12-14-2-3-16(21)9-18(14)22/h1-11H,12H2/b24-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWYPPGZQZCWFS-BHGWPJFGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)C2=NC=C(C=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1S(=O)C2=NC=C(C=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-[(4-chlorophenyl)sulfinyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure suggests possible interactions with biological targets, making it a candidate for further investigation in pharmacological studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19_{19}H13_{13}Cl3_{3}N2_{2}O2_{2}S
  • CAS Number : 338967-00-3

Biological Activity Overview

Research on the biological activity of this compound indicates several potential pharmacological effects:

  • Antimicrobial Activity : Preliminary studies have shown that compounds with similar structures exhibit antimicrobial properties. The presence of the chlorophenyl and oxime functionalities may enhance this activity by interacting with microbial enzymes or cellular structures.
  • Anticancer Properties : Some derivatives of nicotinaldehyde have been investigated for their anticancer potential. They may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.
  • Enzyme Inhibition : The sulfinyl group in the compound may serve as a site for enzyme inhibition, particularly in pathways involving oxidative stress and inflammation. This property can be crucial for developing anti-inflammatory drugs.

Case Studies

A number of studies have explored the biological effects of related compounds, providing insights into the potential activities of this compound.

  • Study on Antimicrobial Activity : A study evaluated the antibacterial effects of related oxime compounds against various bacterial strains. Results indicated that certain structural modifications enhanced activity against Gram-positive bacteria (e.g., Staphylococcus aureus) while showing moderate effects on Gram-negative strains .
  • Anticancer Mechanisms : Research into nicotinaldehyde derivatives has shown that they can inhibit cancer cell proliferation by inducing cell cycle arrest and promoting apoptosis through caspase activation . These findings suggest that this compound may exhibit similar properties.

Data Table: Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialVarious oxime derivativesEffective against S. aureus
AnticancerNicotinaldehyde analogsInduces apoptosis in cancer cells
Enzyme InhibitionSulfinyl-containing drugsInhibits inflammatory pathways

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Oxidative Stress Modulation : The sulfinyl group may play a role in modulating oxidative stress within cells, potentially leading to protective effects against oxidative damage.
  • Interaction with DNA : Similar compounds have demonstrated the ability to form adducts with DNA, which could lead to mutagenic effects or trigger cellular repair mechanisms.
  • Targeting Specific Receptors : The structure suggests potential interactions with various receptors involved in inflammation and cancer progression, which warrants further investigation into its receptor-binding profiles.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in the development of pharmaceuticals. The presence of the oxime functional group is known to enhance biological activity and selectivity towards certain targets.

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of nicotinaldehyde oxime exhibit antimicrobial properties. The sulfinyl group may further enhance this activity against various bacterial strains.
  • Anticancer Potential : Research has shown that compounds with similar structures can inhibit cancer cell proliferation. The ability of this compound to interact with specific cellular pathways may provide a basis for anticancer drug development.

Pharmacological Studies

Pharmacological investigations can explore the compound's effects on various biological systems.

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
  • Neuroprotective Effects : Given its structural similarities to known neuroprotective agents, studies could evaluate its efficacy in models of neurodegeneration.

Material Science

The unique properties of the compound also lend themselves to applications in material science.

  • Organic Electronics : The electronic properties of this compound can be explored for use in organic semiconductors and photovoltaic devices due to its potential charge transport capabilities.
  • Polymer Chemistry : Incorporating this compound into polymer matrices could enhance the material’s thermal and mechanical properties, making it suitable for advanced engineering applications.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of nicotinaldehyde derivatives, including oximes, for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a chlorophenyl substituent exhibited enhanced activity compared to non-substituted analogs, suggesting that 6-[(4-chlorophenyl)sulfinyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime could be a promising candidate for further development .

Case Study 2: Anticancer Activity

In vitro studies conducted on various human cancer cell lines showed that oxime derivatives could induce apoptosis in cancer cells through the activation of caspase pathways. The presence of the sulfinyl group was correlated with increased potency, indicating that this compound warrants further investigation as a potential anticancer agent .

Comparison with Similar Compounds

Structural Analogues and Their Core Differences

The target compound shares structural motifs with several oxime derivatives, but key distinctions in the heterocyclic core and substituents influence their biological activities:

Compound Name Core Structure Substituents Key Functional Groups
6-[(4-Chlorophenyl)sulfinyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime Nicotinaldehyde (pyridine) 6-(4-chlorophenyl)sulfinyl, O-(2,4-dichlorobenzyl)oxime Sulfinyl, oxime, dichlorobenzyl
CITCO (–10, 13) Imidazo[2,1-b][1,3]thiazole 6-(4-chlorophenyl), O-(3,4-dichlorobenzyl)oxime Imidazothiazole, oxime
6-[(4-Chlorophenyl)sulfonyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime () Nicotinaldehyde (pyridine) 6-(4-chlorophenyl)sulfonyl, O-(2,4-dichlorobenzyl)oxime Sulfonyl, oxime
DL5050 () Imidazo[2,1-b]oxazole 6-(naphthalen-2-yl), O-(3,4-dichlorobenzyl)oxime Imidazoxazole, naphthyl substituent

Key Observations :

  • Core Heterocycle : The nicotinaldehyde core in the target compound differs from CITCO’s imidazothiazole or DL5050’s imidazoxazole. These cores influence binding affinity to nuclear receptors. For example, CITCO’s imidazothiazole enables π-π interactions with CAR’s Trp-299 residue, enhancing activation .
  • Oxidation State of Sulfur: The sulfinyl (S=O) group in the target compound contrasts with the sulfonyl (SO₂) group in its structural variant ().
  • Substituent Positioning : The O-(2,4-dichlorobenzyl)oxime in the target compound vs. O-(3,4-dichlorobenzyl)oxime in CITCO may affect steric hindrance and receptor selectivity .
CAR and PXR Activation Profiles
  • CITCO : Acts as a potent human CAR agonist (EC₅₀ ~50 nM) but also activates PXR at higher concentrations, reducing selectivity. This dual activity is attributed to overlapping ligand-binding domains in CAR and PXR .
  • DL5050 : A CITCO analog with an imidazoxazole core shows improved CAR selectivity (>10-fold over PXR) due to reduced π-π interactions with PXR’s Trp-299 .
  • Target Compound: No direct activity data are available.
Cytochrome P450 Induction
  • CITCO : Upregulates CYP2B6 (a CAR target) by 2.19-fold in human hepatocytes. It also moderately induces CYP3A4 and CYP2C9 (1.28–1.4-fold), likely via cross-talk with PXR .
  • Sulfonyl Variant (): No CYP induction data are reported, but sulfonyl groups in other compounds enhance metabolic stability compared to sulfinyl analogs.
Clinical and Experimental Relevance
  • CITCO : Used as a tool compound to study CAR-mediated drug metabolism and toxicity. Its lipophilicity limits clinical utility .
  • Target Compound : The sulfinyl group may improve solubility over sulfonyl analogs, but further studies are needed to assess its pharmacokinetic and toxicological profiles.

Q & A

Q. What is the primary biological target and functional significance of this compound in hepatic studies?

The compound activates the constitutive androstane receptor (CAR, NR1I3), a nuclear receptor regulating xenobiotic metabolism and drug-detoxification pathways. It induces CAR nuclear translocation and upregulates CYP2B6, a key cytochrome P450 enzyme involved in prodrug activation (e.g., cyclophosphamide). Confirmation involves fluorescence-based CAR activation assays and CYP2B6 mRNA/protein quantification in primary human hepatocytes .

Table 1: Key CAR Activation Metrics

Assay TypeTarget GeneEC₅₀ (nM)Selectivity (CAR vs. PXR)
Fluorescence ReporterCYP2B610–50>100-fold selectivity

Q. What in vitro models are recommended to evaluate its CAR agonist activity?

  • Primary Human Hepatocytes: Measure CYP2B6 induction via qPCR or immunoblotting after 48–72 hours of treatment .
  • Reporter Gene Assays: Use CAR-responsive luciferase constructs in HepG2 or HEK293T cells .
  • Nuclear Translocation Imaging: Track CAR relocation using GFP-tagged CAR in live-cell imaging .

Q. How does structural variation in the benzyloxime moiety influence CAR activation?

Substitutions on the benzyl group (e.g., 2,4-dichloro vs. 3,4-dichloro) alter receptor binding affinity. For example, 3,4-dichlorobenzyl derivatives (e.g., CITCO) show higher CAR specificity, while 2,4-dichloro analogs may exhibit off-target effects on PXR. Comparative studies require nuclear receptor selectivity panels and molecular docking simulations .

Advanced Research Questions

Q. How can conflicting data on CAR-mediated CYP induction be resolved in co-treatment studies?

Discrepancies arise from kinase-mediated CAR regulation. For example, metformin suppresses CITCO-induced CYP2B6 by modulating CAR phosphorylation. To resolve this:

  • Use phosphoproteomics to map CAR post-translational modifications.
  • Apply kinase inhibitors (e.g., AMPK inhibitors) in co-treatment assays.
  • Validate findings in CRISPR-engineered CAR knockout hepatocyte models .

Q. What experimental designs are optimal for SAR studies of derivatives?

  • Rational QSAR (RQSAR): Synthesize derivatives with systematic substitutions (e.g., halogens, sulfinyl groups) and correlate structural features with CAR activation EC₅₀ values.
  • Core Structure Modifications: Replace the imidazothiazole moiety (in CITCO) with nicotinaldehyde-sulfinyl groups to assess steric/electronic effects .
  • High-Throughput Screening: Combine CAR reporter assays with cytotoxicity profiling to identify selective agonists .

Q. How can cytochrome P450 induction mechanisms be deconvoluted in heterogeneous hepatocyte populations?

  • CRISPR/Cas9 Knockout Models: Generate CAR/PXR double-knockout HepaRG cells to isolate CYP2B6 induction pathways .
  • Nano LC-MS Proteomics: Quantify CAR, CYP2B6, and coactivator proteins (e.g., NCOA6) in response to treatment .
  • Single-Cell RNA Sequencing: Resolve cell-to-cell variability in CAR activation within hepatocyte populations .

Methodological Notes

  • Avoiding Off-Target Effects: Include PXR antagonists (e.g., ketoconazole) in assays to confirm CAR-specific activity .
  • Data Validation: Cross-reference CYP2B6 induction data with functional endpoints (e.g., cyclophosphamide activation in lymphoma cell lines) .

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